2-azido-1-bromo-3-methylbenzene
Description
2-Azido-1-bromo-3-methylbenzene is a substituted aromatic compound featuring an azido group (-N₃) at the ortho position (C2), a bromine atom at the para position (C1), and a methyl group (-CH₃) at the meta position (C3). The azido group’s reactivity, combined with bromine’s role as a leaving group, suggests utility in cross-coupling reactions or polymer chemistry.
Properties
IUPAC Name |
2-azido-1-bromo-3-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-3-2-4-6(8)7(5)10-11-9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSRUFHYTURKFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-1-bromo-3-methylbenzene typically involves a multi-step process starting from a suitable benzene derivative. One common method includes:
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow processes and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-bromo-3-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Bromination: Br₂/FeBr₃
Methylation: CH₃Cl/AlCl₃
Azidation: NaN₃
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition
Major Products
Triazoles: Formed from cycloaddition reactions involving the azido group.
Amines: Formed from the reduction of the azido group.
Scientific Research Applications
2-Azido-1-bromo-3-methylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the formation of heterocycles.
Materials Science: The azido group can be used for cross-linking polymers, enhancing the properties of materials such as thermosets and organic solar cells.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form bioactive triazoles through cycloaddition reactions.
Mechanism of Action
The reactivity of 2-azido-1-bromo-3-methylbenzene is primarily due to the presence of the azido group and the bromine atom. The azido group can undergo cycloaddition reactions to form stable triazoles, which are valuable in various chemical and biological applications. The bromine atom can be substituted by other nucleophiles, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Key Comparator: 4-Azido-1-Bromo-2-(Trifluoromethyl)benzene (C₇H₃BrF₃N₃)
This compound, detailed in and , shares a bromine and azido substituent with the target molecule but differs in substituent positions and functional groups:
- Substituent Positions :
- Electronic Effects :
Data Table: Structural and Electronic Properties
| Property | 2-Azido-1-Bromo-3-Methylbenzene | 4-Azido-1-Bromo-2-(Trifluoromethyl)benzene |
|---|---|---|
| Molecular Formula | C₇H₅BrN₃ | C₇H₃BrF₃N₃ |
| Molecular Weight | 227.04 g/mol | 281.01 g/mol |
| Key Substituents | 1-Br, 2-N₃, 3-CH₃ | 1-Br, 4-N₃, 2-CF₃ |
| Ring Activation/Deactivation | Activated (EDG at C3) | Deactivated (EWG at C2) |
| Predominant Reactivity Sites | C4 and C6 (ortho/para to CH₃) | C5 (meta to CF₃ and N₃) |
Reactivity and Stability
- Azido Group Reactivity :
Both compounds exhibit azido-group-driven reactivity, such as participation in 1,3-dipolar cycloadditions. However, the electron-withdrawing trifluoromethyl group in the comparator may slightly stabilize the azido group against thermal decomposition compared to the electron-donating methyl group in the target . - In the comparator, bromine is para to the azido group, which may alter regioselectivity in cross-coupling reactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-azido-1-bromo-3-methylbenzene, and how do substituent positions influence reaction efficiency?
- Methodological Answer : The compound is typically synthesized via diazotization of 2-amino-1-bromo-3-methylbenzene followed by azide substitution. Substituent positions (e.g., bromo vs. methyl groups) significantly impact reaction rates and regioselectivity. For example, steric hindrance from the methyl group may slow azide introduction, requiring extended reaction times or elevated temperatures. Comparative studies of similar compounds (e.g., 1-azido-2-bromo-4-chlorobenzene) suggest that electron-withdrawing groups enhance azide stability but reduce nucleophilic substitution reactivity .
Q. How can purity and stability of this compound be optimized during storage?
- Methodological Answer : Azido compounds are light- and heat-sensitive. Store under inert gas (e.g., argon) at –20°C in amber vials. Purity (>95%) is achievable via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Stability tests on analogous azido-bromo aromatics indicate decomposition rates increase above 25°C, with bromine displacement being a common degradation pathway .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use H/C NMR to confirm substitution patterns (e.g., methyl group at C3: δ ~2.3 ppm in H NMR). IR spectroscopy identifies the azide stretch (~2100 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (calc. for CHBrN: 227.97 g/mol). For structural validation, compare with DFT-optimized 3D models of related compounds (e.g., 4-azido-1-bromo-2-(trifluoromethyl)benzene) .
Advanced Research Questions
Q. How does the methyl group at C3 influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?
- Methodological Answer : The methyl group introduces steric hindrance, directing cross-coupling to the less hindered bromine at C1. Computational studies (DFT-B3LYP/6-31G*) on similar systems show that electron-donating groups (e.g., methyl) reduce electrophilicity at adjacent positions, favoring coupling at distal sites. Experimental validation via Pd-catalyzed Suzuki reactions with arylboronic acids is recommended, monitoring yields and byproducts via LC-MS .
Q. What strategies resolve contradictions in reported reactivity of azido-bromo aromatics under photolytic vs. thermal conditions?
- Methodological Answer : Conflicting data often arise from competing pathways: thermal conditions favor Staudinger reactions (azide to amine), while UV light triggers nitrene formation (cyclization or C–H insertion). For this compound, control experiments under inert vs. aerobic conditions can clarify dominant mechanisms. Comparative kinetic studies with halogen-substituted analogs (e.g., 1-azido-3-chloro-2-fluorobenzene) are critical to isolate substituent effects .
Q. How can bioorthogonal labeling applications of this compound be optimized to minimize side reactions?
- Methodological Answer : The azide group enables click chemistry (e.g., CuAAC with alkynes), but residual bromine may participate in unintended cross-coupling. Mitigation strategies include:
- Pre-reduction : Convert bromine to hydrogen via catalytic hydrogenation before labeling.
- Protection : Temporarily block the bromine with a trimethylsilyl group.
- Kinetic control : Use low-temperature CuAAC to favor azide-alkyne cycloaddition over bromine reactivity. Reference studies on 4-azido-1-bromo-2-chlorobenzene confirm >90% triazole yield under optimized conditions .
Data Analysis and Computational Tools
Q. What computational models best predict the stability and reactivity of this compound in solution?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G**) model bond dissociation energies (BDEs) for Br–C and N–C bonds, predicting degradation pathways. Solvent effects (PCM model) improve accuracy for polar aprotic solvents like DMF. Compare with experimental Arrhenius parameters from thermogravimetric analysis (TGA) to validate computational predictions .
Q. How do substituent electronic effects modulate the azide’s vibrational frequency in this compound?
- Methodological Answer : Electron-withdrawing groups (e.g., bromine) increase azide stretching frequency due to reduced electron density. IR spectroscopy of analogs (e.g., 4-azido-1-bromo-2-(trifluoromethyl)benzene) shows shifts from 2100 cm (neutral) to 2125 cm (electron-deficient). Correlate with Hammett σ constants for quantitative structure-activity relationship (QSAR) analysis .
Comparative Reactivity Table
This table highlights how substituents influence reactivity and stability, guiding experimental design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
